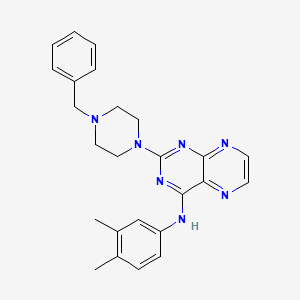

2-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine

Description

2-(4-Benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine is a pteridine derivative featuring a benzyl-substituted piperazine ring at position 2 and a 3,4-dimethylphenyl group at position 2.

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N7/c1-18-8-9-21(16-19(18)2)28-24-22-23(27-11-10-26-22)29-25(30-24)32-14-12-31(13-15-32)17-20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3,(H,27,28,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCCARWDBZMUAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CC5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pteridine core: This can be achieved through the condensation of appropriate pyrimidine and pyrazine derivatives under controlled conditions.

Introduction of the benzylpiperazine moiety: This step involves the nucleophilic substitution reaction where a benzylpiperazine derivative reacts with the pteridine core.

Attachment of the dimethylphenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using a suitable dimethylphenyl halide and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine N-oxides, while reduction could produce pteridine amines.

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For instance, it may bind to the active site of an enzyme, altering its activity and affecting downstream processes.

Comparison with Similar Compounds

Core Structure Variations

Pteridine vs. Pyrimidine/Quinazolinone Analogs

- Pyrimidine Core (): 2-(4-Benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine replaces the pteridine core with pyrimidine.

- Quinazolinone Core (): N-(3,4-Dimethylphenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide introduces a sulfamoyl group and a thioacetamide linker. The sulfamoyl group enhances hydrophilicity, contrasting with the lipophilic benzyl and dimethylphenyl groups in the target compound .

Piperazine/Piperidine Substituent Modifications

Aromatic Ring Modifications

- Electron-Withdrawing vs. Electron-Donating Groups () : (4-Chloro-3-nitro-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine incorporates chloro and nitro groups, which increase electrophilicity and may enhance covalent binding to cysteine residues in kinases like GSK3B. In contrast, the target compound’s dimethylphenyl group offers electron-donating effects, favoring π-π stacking .

- Positional Isomerism () : The 3,4-dimethylphenyl group in the target compound vs. 2,4-dimethylphenyl in alters steric hindrance. The 3,4-substitution may better accommodate bulky residues in binding sites due to symmetric steric effects .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Physicochemical Profiles

Key Observations :

- Quinazolinone derivatives () exhibit markedly lower LogD due to polar sulfamoyl groups, making them more suitable for intravenous formulations .

Biological Activity

2-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and neurological disorders. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure

The compound's structure can be described as follows:

- Core Structure : Pteridin-4-amine

- Substituents :

- 4-benzylpiperazin-1-yl group

- N-(3,4-dimethylphenyl) group

Antitumor Activity

Research has indicated that derivatives of pteridin compounds, including the one , exhibit significant antitumor properties. For instance, related compounds have shown IC50 values ranging from 0.029 to 0.147 μM against various cancer cell lines, suggesting strong antiproliferative effects . The mechanism often involves cell cycle arrest and apoptosis induction.

Table 1: Antitumor Activity of Related Compounds

| Compound | IC50 (μM) | Cancer Cell Lines | Mechanism |

|---|---|---|---|

| Compound 7a | 0.029 - 0.147 | HepG2, A549, MCF7 | G2/M arrest, apoptosis |

| This compound | TBD | TBD | TBD |

Neuropharmacological Effects

The compound's piperazine moiety suggests potential neuropharmacological effects. Piperazine derivatives are known to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction could lead to applications in treating anxiety and depression .

Case Study 1: In Vitro Antiproliferative Activity

A study evaluated the antiproliferative effects of various substituted pteridin derivatives on cancer cell lines. The findings indicated that modifications on the piperazine and phenyl groups significantly altered the biological activity, with specific substitutions enhancing potency against tumor growth .

Case Study 2: Neurotransmitter Interaction

Another investigation focused on the interaction of piperazine derivatives with serotonin receptors. The results demonstrated that certain substitutions increased binding affinity to the serotonin receptor subtypes, suggesting a potential for developing antidepressant medications .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Antiproliferative Activity : The compound has been shown to inhibit cell proliferation effectively in several cancer types.

- Mechanism of Action : It induces apoptosis and cell cycle arrest at the G2/M phase.

- Receptor Interaction : Potential interactions with neurotransmitter receptors may provide avenues for treating psychiatric disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.